Product packaging for 1-(3-chloropropyl)-1H-pyrrole(Cat. No.:CAS No. 89850-53-3)

1-(3-chloropropyl)-1H-pyrrole

Cat. No.: B2900347
CAS No.: 89850-53-3
M. Wt: 143.61
InChI Key: VBNLJZUMBKLGCV-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-pyrrole (CAS 89850-53-3) is a versatile chemical intermediate with the molecular formula C7H10ClN and a molecular weight of 143.61 g/mol . Its structure features a pyrrole ring, a fundamental five-membered aromatic heterocycle known for its electron-rich properties and role in biological systems, linked to a 3-chloropropyl chain . This combination makes the compound a valuable synthon in organic and materials chemistry. A primary research application of this compound is its role as a precursor in the synthesis of functional silanes. It can be used to create molecules like 1-(3-(triethoxysilyl)propyl)-1H-pyrrole (PySi), which are designed to graft pyrrole functionality onto inorganic surfaces . This grafting technique is pivotal in materials science for modifying substrates such as cellulose textiles, enabling the development of advanced composite materials with tailored surface properties . Furthermore, chloropropyl derivatives like this are instrumental in the modification of layered materials such as bentonite clay. The reactive chlorine terminus can undergo further reactions to covalently anchor complex organic molecules, including porphyrin complexes, to the clay surface . These modified composites are investigated for their enhanced dielectric properties, making them promising candidates for applications in electronic devices, capacitors, and high-temperature technologies . For researchers, this compound serves as a crucial building block for constructing N-alkylated pyrrole systems, exploring conductive polymers, and developing novel heterogeneous catalysts. It is essential to handle this compound following standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN B2900347 1-(3-chloropropyl)-1H-pyrrole CAS No. 89850-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloropropyl)pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNLJZUMBKLGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 1 3 Chloropropyl 1h Pyrrole and Analogues

N-Alkylation Strategies for Pyrrole (B145914) Ring Functionalization

The introduction of an alkyl group onto the nitrogen atom of the pyrrole ring is a fundamental transformation in the synthesis of N-substituted pyrroles.

Direct N-Alkylation Protocols of Pyrrole (e.g., employing pyrrole with alkyl halides)

Direct N-alkylation represents a common and straightforward approach for the synthesis of N-substituted pyrroles. This method typically involves the reaction of pyrrole with an appropriate alkyl halide. For the synthesis of 1-(3-chloropropyl)-1H-pyrrole, 1-bromo-3-chloropropane (B140262) is a frequently used alkylating agent. chemicalbook.comwikipedia.org The reactivity of the alkyl halide is crucial; the bromine atom is more labile than the chlorine atom, ensuring that the alkylation occurs via displacement of the bromide, leaving the chloropropyl group intact on the pyrrole nitrogen. phasetransfercatalysis.com

The reaction conditions for direct alkylation can vary. While simple heating of pyrrole with a reactive alkyl halide like allyl bromide can lead to a reaction, simple alkyl halides such as methyl iodide often require high temperatures (above 150°C) and can result in complex mixtures and polymerization. iust.ac.ir To achieve higher regioselectivity and better yields for N-substitution, ionic liquids like [Bmim][PF6] or [Bmim][BF4] have been employed, facilitating clean reactions with various alkyl halides. organic-chemistry.org

Base-Mediated Alkylation Approaches

To enhance the efficiency and selectivity of N-alkylation, base-mediated protocols are widely employed. The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by a sufficiently strong base. wikipedia.org This generates the pyrrolide anion, a potent nucleophile that readily reacts with electrophiles like alkyl halides. wikipedia.org

Commonly used bases include sodium hydride (NaH), potassium superoxide (B77818) (KO2), and potassium tert-butoxide (KOBu-t). wikipedia.orgnih.govacs.org The choice of base and solvent system can significantly influence the reaction's outcome. For instance, the use of potassium superoxide in the presence of a crown ether like 18-crown-6 (B118740) has been shown to promote the N-alkylation of pyrrole with various alkylating agents, with ultrasound irradiation further accelerating the reaction. nih.gov More ionic nitrogen-metal bonds, such as those formed with sodium and potassium bases in solvating solvents, generally favor N-alkylation. wikipedia.org The use of potassium hydroxide (B78521) in ionic liquids has also proven to be an efficient and selective method for the N-alkylation of various N-acidic heterocycles, including pyrrole. organic-chemistry.org

BaseSolvent/AdditiveAlkylating Agent TypeKey FeaturesReference
Potassium Superoxide (KO2)18-crown-6Methyl iodide, Ethyl bromideUltrasound accelerates the reaction; crown ether enhances yield. nih.gov
Sodium Hydride (NaH)Not specifiedAlkyl halides (e.g., Iodomethane)Classic method to form the nucleophilic pyrrolide anion. wikipedia.org
Potassium tert-butoxide (KOBu-t)DMSOTerminal (het)arylacetylenes (with N-allyl ketimines)Used in a one-pot synthesis of polysubstituted pyrroles. acs.org
Potassium Hydroxide (KOH)Ionic LiquidsAlkyl halidesConvenient, efficient, and selective N-alkylation. organic-chemistry.org

Multicomponent and One-Pot Synthesis Variations for N-Substituted Pyrroles

Multicomponent reactions (MCRs) and one-pot syntheses provide efficient and atom-economical pathways to complex molecules like N-substituted pyrroles from simple starting materials. bohrium.com These strategies are attractive as they reduce the need for isolating intermediates, thereby saving time and resources. nih.govcore.ac.uk

One of the most classical methods is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form an N-substituted pyrrole. orientjchem.orgacs.org This approach can be adapted for the synthesis of various pyrrole analogues. Modern variations have focused on developing more eco-friendly and efficient conditions, such as using water as a solvent. orientjchem.orgorientjchem.org

Other advanced one-pot methods include zinc-catalyzed multicomponent reactions of propargylic acetates, enoxysilanes, and primary amines, which furnish substituted pyrroles in high yields. nih.govcore.ac.uk Another example involves a silver(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation, which provides a straightforward route to highly functionalized pyrroles. chemistryviews.org These versatile methods highlight the potential for creating a diverse library of N-substituted pyrroles through convergent synthetic designs.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound relies on the availability of high-quality starting materials, namely the pyrrole substrate and the halogenated propyl linker.

Preparation of Pyrrole Substrates for N-Functionalization

The parent compound, pyrrole, is commercially available. However, for the synthesis of more complex analogues, substituted pyrroles are required as starting materials. There are numerous established methods for constructing the pyrrole ring. The Paal-Knorr reaction, reacting a 1,4-diketone with an amine, is a cornerstone of pyrrole synthesis. acs.orgpolimi.it Other significant methods include the Knorr pyrrole synthesis and the Van Leusen reaction. wikipedia.org

Recent advancements have focused on sustainable approaches. For example, N-substituted pyrrole carboxylic acid derivatives have been synthesized from biosourced 3-hydroxy-2-pyrones and primary amines under solvent-free or aqueous conditions. acs.orgpolimi.it Iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in water, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org

Synthesis of Halogenated Propyl Linkers

The halogenated propyl linker is a critical component for the N-alkylation step. 1-Bromo-3-chloropropane is the key reagent for installing the 3-chloropropyl group onto the pyrrole nitrogen. chemicalbook.comwikipedia.org

The most common industrial synthesis of 1-bromo-3-chloropropane involves the free-radical addition of hydrogen bromide (HBr) to allyl chloride. wikipedia.orgchemicalbook.com This reaction is typically carried out at temperatures between -10°C and +50°C. google.com The process can be performed in the presence of an anti-Markovnikov addition promoter and optionally a solvent. chemicalbook.comgoogle.com Anhydrous conditions and the presence of oxygen can be used to control the reaction and improve selectivity for the desired product. google.com Another reported method involves heating allyl chloride with a concentrated hydrobromic acid solution in a pressure vessel. prepchem.com

ReactantsKey ConditionsProductReference
Allyl chloride, Hydrogen bromideFree-radical addition1-Bromo-3-chloropropane wikipedia.orgchemicalbook.com
Allyl chloride, Hydrobromic acid (70%)Heated in pressure vessel1-Bromo-3-chloropropane prepchem.com
Allyl chloride, Hydrogen bromide-10°C to +50°C, anhydrous, oxygen, anti-Markovnikov promoter1-Bromo-3-chloropropane google.com

Reaction Condition Optimization and Process Efficiency

The economic viability and scalability of synthesizing this compound hinge on the optimization of the reaction process. Key areas of focus include the selection of an appropriate solvent system, the fine-tuning of temperature and reaction duration, and the strategic use of catalysts to enhance reaction rates and selectivity.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a pivotal role in the N-alkylation of pyrrole, influencing the solubility of reactants, the rate of reaction, and the final product yield. In the synthesis of N-substituted pyrroles, various solvents have been investigated to determine their impact on reaction outcomes.

For the N-alkylation of a substituted pyrrole with propargyl bromide, a reaction analogous to the synthesis of this compound, different solvent and base combinations were explored. Initial experiments using a potassium hydroxide/acetone system at room temperature resulted in a low yield of only 10%. researchgate.net However, a significant improvement was observed when the reaction was conducted in dimethylformamide (DMF) with potassium carbonate as the base, leading to a substantially higher yield of 87%. researchgate.net This highlights the superior performance of DMF in this particular N-alkylation reaction.

The following table summarizes the effect of the solvent system on the yield of an N-alkylated pyrrole derivative.

Table 1: Effect of Solvent and Base on the Yield of N-Propargyl-Substituted Pyrrole

Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
Acetone KOH Room Temp. - 10
DMF K₂CO₃ Room Temp. 14 87

Data from a study on the N-propargylation of a substituted pyrrole, which is an analogous N-alkylation reaction. researchgate.net

Temperature and Reaction Time Studies

Temperature and reaction time are interconnected parameters that must be carefully controlled to maximize yield and minimize the formation of byproducts. Higher temperatures generally lead to faster reaction rates, but can also promote undesirable side reactions.

In the synthesis of an N-propargyl-substituted pyrrole in DMF with potassium carbonate, the reaction at room temperature required 14 hours to achieve an 87% yield. researchgate.net By increasing the temperature to 65°C, the reaction time was significantly reduced to 5 hours while maintaining a comparable yield of 85%. researchgate.net A further increase in temperature to 80°C resulted in a similar yield of 86%, indicating that for this specific transformation, elevating the temperature primarily serves to accelerate the reaction without negatively impacting the outcome. researchgate.net

Conversely, in the context of phase-transfer catalysis (PTC) for the N-alkylation with 1-bromo-3-chloropropane, a more moderate temperature range of 25-28°C was deliberately chosen. phasetransfercatalysis.com This lower temperature was selected to minimize potential side reactions, such as the dehydrohalogenation of the starting material or the product. phasetransfercatalysis.com This demonstrates that the optimal temperature is highly dependent on the specific reaction system and the potential for competing reaction pathways.

The table below illustrates the relationship between temperature, reaction time, and yield for the N-alkylation of a substituted pyrrole.

Table 2: Influence of Temperature on Reaction Time and Yield of N-Propargyl-Substituted Pyrrole

Temperature (°C) Reaction Time (h) Yield (%)
Room Temp. 14 87
65 5 85
80 - 86

Data from a study on the N-propargylation of a substituted pyrrole in DMF with K₂CO₃. researchgate.net

Catalyst Influence in N-Alkylation Processes

Catalysts are frequently employed in N-alkylation reactions to enhance reaction rates and improve efficiency. Both metal-based catalysts and phase-transfer catalysts have proven effective in the synthesis of N-substituted pyrroles.

In one study, the use of copper(I) iodide (CuI) as a catalyst was investigated for a related reaction. It was found that at both 20-25°C and 80°C, a 5 mmol% loading of CuI resulted in yields not exceeding 61%, even with reaction times ranging from 5 to 12 hours. researchgate.net However, by increasing the catalyst loading to 10 and 15 mmol% and conducting the reaction at higher temperatures of 80-95°C, the reaction time could be shortened to 4-5 hours, and significantly better yields were obtained. researchgate.net

Phase-transfer catalysis (PTC) is a particularly powerful technique for the N-alkylation of pyrroles, as it facilitates the transfer of the pyrrolide anion from an aqueous or solid phase to an organic phase where the alkylating agent resides. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common phase-transfer catalysts. In a process utilizing 1-bromo-3-chloropropane, TBAB was used as the catalyst in the presence of 22% aqueous sodium hydroxide. phasetransfercatalysis.com The use of PTC can enhance the reaction rate, allowing for the use of lower temperatures which in turn minimizes side reactions. phasetransfercatalysis.com The gradual addition of the phase-transfer catalyst throughout the reaction has been noted in some procedures, which can sometimes be an indication of catalyst decomposition, although at milder temperatures (25-28°C) and lower base concentrations, this is less of a concern. phasetransfercatalysis.com

The following table provides insight into the effect of catalyst loading on the reaction outcome for a copper-catalyzed reaction.

Table 3: Effect of CuI Catalyst Loading on Reaction Parameters

Catalyst Loading (mmol%) Temperature (°C) Reaction Time (h) Max. Yield (%)
5 20-25 or 80 5-12 ≤ 61
10-15 80-95 4-5 > 61

Data from a study on the derivatization of a pyrrole system. researchgate.net

Iii. Advanced Chemical Reactivity and Derivatization of 1 3 Chloropropyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus in 1-(3-Chloropropyl)-1H-Pyrrole

The pyrrole ring is a five-membered aromatic heterocycle where the nitrogen atom's lone pair of electrons is delocalized into the π-system. pearson.com This delocalization increases the electron density of the ring carbons, making the pyrrole nucleus significantly more reactive towards electrophiles than benzene. pearson.compharmaguideline.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. onlineorganicchemistrytutor.com Due to the increased electron density from the nitrogen atom, these reactions can often proceed under mild conditions without the need for harsh reagents. pearson.compearson.com

The position of electrophilic attack is highly regioselective. Substitution occurs preferentially at the C2 (α) position. wikipedia.orgvedantu.com This preference is attributed to the superior stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three stable resonance structures. onlineorganicchemistrytutor.comvedantu.com In contrast, attack at the C3 (β) position yields a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.comvedantu.com

If both C2 and C5 positions are occupied, substitution will then occur at the C3 or C4 positions. vedantu.com The presence of the N-(3-chloropropyl) group, being an alkyl substituent, does not significantly alter this inherent reactivity pattern, although it may exert minor steric or electronic influences. Common EAS reactions for N-substituted pyrroles include halogenation, nitration, sulfonation, and acylation (e.g., Vilsmeier-Haack formylation). youtube.comnih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole.
Position of AttackNumber of Resonance Structures for IntermediateRelative Stability of IntermediateOutcome
C2 (α-position)3More StableMajor Product onlineorganicchemistrytutor.comvedantu.com
C3 (β-position)2Less StableMinor Product onlineorganicchemistrytutor.comvedantu.com

Direct nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally unfavorable. However, such reactions can occur under specific circumstances. For instance, studies on alkylpyrroles have shown that in the presence of molecular oxygen, nucleophilic substitution can take place at the C3 position. nih.gov This process is thought to involve the formation of a complex between the pyrrole and oxygen, leading to a pyrrolylmethyl intermediate that subsequently reacts with available nucleophiles. nih.gov

Furthermore, the derivatization of the pyrrole ring can facilitate nucleophilic attack. Intramolecular nucleophilic cyclization has been observed in N-alkyne-substituted pyrrole esters, where the reaction proceeds via the attack of an ester oxygen atom onto the alkyne carbon, which has been activated by an electrophile. beilstein-journals.org While not a direct attack on the ring itself, it demonstrates how functionalization can alter the reactivity profile. Oxidative nucleophilic substitution has also been utilized in the synthesis of pyrrolyl-BODIPY dyes, where an in-situ formed dipyrromethene reacts with excess pyrrole. rsc.org

The pyrrole ring, despite its aromatic stability, can undergo ring-opening or rearrangement reactions under specific conditions. Ozonolysis is a well-documented method for cleaving the pyrrole ring. Studies on the reaction of pyrrole with ozone have identified maleimide (B117702) as a major product, alongside smaller fragments like formate, formamide, and glyoxal, indicating the rupture of the heterocyclic ring. researchgate.netrsc.org

Rearrangement reactions are also known. A classic example is the Ciamician–Dennstedt rearrangement, where pyrrole reacts with a carbene (like dichlorocarbene) to form a dichlorocyclopropane intermediate. wikipedia.org This intermediate is unstable and rearranges to afford a 3-halopyridine, effectively expanding the five-membered pyrrole into a six-membered pyridine (B92270) ring. wikipedia.org Another synthetic strategy involves the acid-catalyzed ring opening of a furan (B31954) ring attached to a nitrogen substituent, followed by cyclization to form a pyrrole and a diazepine (B8756704) ring in one pot. rsc.org

Transformations of the Chloropropyl Side Chain

The 1-(3-chloropropyl) side chain is a key functional handle for derivatization, with the terminal chlorine atom acting as a good leaving group in nucleophilic substitution reactions.

The carbon-chlorine bond in the propyl side chain is susceptible to attack by a wide variety of nucleophiles, leading to the displacement of the chloride ion. This SN2 reaction is a cornerstone for elaborating the structure of this compound.

Table 2: Examples of Nucleophilic Substitution on Chloroalkyl Chains.
NucleophileSubstrate ExampleProduct TypeReference
Imidazole (B134444)(3-chloropropyl)trimethoxysilane1-[3-(trimethoxysilyl)propyl]-1H-imidazole researchgate.net
Azide (B81097) (NaN3)Phenacyl bromides (in one-pot reaction with alkynes)1,2,3-triazoles researchgate.net
Amines (e.g., Azoles)Alkyl chloridesSubstituted amines/azoles wisc.edu

Reaction with Imidazole : Analogous reactions, such as the alkylation of sodium imidazolyl with (3-chloropropyl)trimethoxysilane, proceed efficiently to yield the corresponding N-substituted imidazole. researchgate.net This suggests that this compound would react readily with imidazole or its salts to form a pyrrolylpropyl-substituted imidazolium (B1220033) salt.

Reaction with Azide : The azide ion (N₃⁻), typically from sodium azide, is a potent nucleophile that can displace the chloride to form 1-(3-azidopropyl)-1H-pyrrole. This azido (B1232118) derivative is a valuable intermediate for further transformations, such as reduction to the corresponding amine or participation in click chemistry reactions.

Reaction with Bipyridinium : While specific examples with this compound are not detailed, alkyl halides are well-known to quaternize the nitrogen atoms of bipyridines, leading to the formation of viologen-type compounds. The reaction would be expected to produce an N-(3-(1H-pyrrol-1-yl)propyl)bipyridinium chloride salt.

The presence of the pyrrole nitrogen and the chloroalkyl chain within the same molecule creates the potential for intramolecular reactions. In related N-(chloroalkyl)amines, intramolecular nucleophilic substitution can lead to the formation of cyclic ammonium (B1175870) salts. For instance, the reaction of 1,4,7-triazacyclononane (B1209588) with tris(3-chloropropyl)amine results in an intramolecular cyclization to form a tricyclic cage amine. rsc.org

While the pyrrole nitrogen is significantly less basic and nucleophilic than an aliphatic amine, intramolecular cyclization of related haloalkyl-substituted α-amino esters is a known process for forming cyclic amino acids like azetidine (B1206935) and pyrrolidine (B122466) derivatives. researchgate.netvapourtec.com This type of reaction, often base-mediated, involves the formation of an enolate or related carbanion which then displaces the halide. researchgate.net For this compound itself, direct intramolecular attack of the pyrrole nitrogen on the chloropropyl chain to form a fused ring system would be challenging due to the aromaticity of the pyrrole ring. However, under specific conditions or after modification of the pyrrole ring, such cyclizations could be envisaged.

Cross-Coupling Reactions Involving the Propyl Chain (e.g., Suzuki coupling with pyrroles)

The terminal chloride on the propyl chain of this compound serves as a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While direct examples of Suzuki-Miyaura coupling involving the chloropropyl chain of this specific molecule are not extensively detailed in the cited literature, the reactivity of similar N-(haloalkyl) heterocyclic systems provides a strong basis for its potential applications. nih.govnih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. organic-chemistry.orgyoutube.comyoutube.com This methodology is widely used to create biaryl compounds and other complex molecules. organic-chemistry.orgyoutube.com For a reaction involving the chloropropyl chain, this compound would react with a suitable organoboron species, such as an arylboronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org

Research on related structures, such as 5-Bromo-1-(3-chloro-propyl)-1H-indazole, has demonstrated the feasibility of performing Suzuki cross-coupling reactions on one part of the molecule (the bromo-substituted indazole ring) while the chloropropyl chain remains intact, suggesting its potential for subsequent, selective reactions. nih.gov In a different context, studies on 3-iodo-2-formyl-1-tosylpyrroles have shown efficient coupling with a variety of arylboronic acids, highlighting the utility of palladium catalysts like PdCl2(dppf) in forming C-C bonds with pyrrole derivatives. researchgate.net The general mechanism for such a reaction would involve the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the final coupled product. youtube.com

Table 1: Illustrative Suzuki Coupling Conditions for Heterocyclic Compounds
Reactant 1Reactant 2CatalystBaseSolventYieldReference
5-Bromo-1-acyl-1H-indazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3Dimethoxyethane25-78% nih.gov
3-Iodo-2-formyl-1-tosylpyrroleArylboronic acidsPdCl2(dppf)Ba(OH)2Dioxane/Methanol (B129727)61-98% researchgate.net
3-Chloroindazole5-Indole boronic acidP2 PrecatalystK3PO4Dioxane/H2O92% nih.gov

Synthesis of Pyrrole-Based Conjugates and Hybrid Systems

The dual functionality of this compound makes it an excellent candidate for synthesizing hybrid materials and complex molecular assemblies. The chloropropyl group acts as a covalent tether to various substrates, while the pyrrole ring can be used for further polymerization or as a recognition element.

Grafting onto Substrates (e.g., cellulosic fibers, silica)

The covalent attachment, or grafting, of functional molecules onto solid substrates is a powerful method for modifying surface properties. This compound is a precursor for creating materials with the unique electronic and chemical properties of the pyrrole moiety.

Cellulosic Fibers: The functionalization of cellulose (B213188) is crucial for developing advanced composite materials. doaj.org While direct grafting of this compound can be achieved, a common strategy involves its conversion into a more reactive intermediate, such as a silane (B1218182) derivative. For instance, (1-(3-(triethoxysilyl)propyl))-1H-pyrrole (PySi), synthesized from a precursor like this compound, has been successfully grafted onto cellulosic lyocell fibers. doaj.org In one study, a maximum of 0.09 mmol of PySi per gram of cellulose was found to form covalent bonds with the fiber. doaj.org This process involves the hydrolysis of the triethoxysilyl groups, which then form stable siloxane bonds with the hydroxyl groups on the cellulose surface. doaj.orgresearchgate.net This method allows for the controlled modification of cellulose, potentially enhancing its compatibility with polymer matrices or introducing new functionalities. doaj.orgnih.gov

Silica (B1680970): Silica nanoparticles and surfaces are widely used in various fields due to their stability, high surface area, and the ease with which their surfaces can be modified. rsc.org The chloropropyl group of this compound can be used to functionalize silica surfaces. This is often accomplished by first reacting the silica with a silanizing agent that introduces the chloropropyl group, such as 3-chloropropyltrimethoxysilane. rsc.org The resulting chloropropyl-functionalized silica can then undergo nucleophilic substitution with a pyrrole salt to attach the pyrrole moiety. Alternatively, this compound could be modified to bear a trialkoxysilane group, enabling direct grafting onto the silica surface, similar to the method used for cellulose. doaj.orgnih.gov This surface modification introduces the pyrrole group, which can then be used for subsequent reactions, such as the in-situ polymerization to form a conductive polypyrrole layer.

Table 2: Substrates and Methods for Pyrrole Grafting
SubstrateFunctionalizing AgentMethodKey FindingReference
Cellulosic Lyocell Fibers(1-(3-(triethoxysilyl)propyl))-1H-pyrrole (PySi)Covalent grafting via silanizationMax. covalent bonding of 0.09 mmol PySi/g cellulose observed. doaj.org
Silica Gel3-Chloropropyltrimethoxysilane followed by ThioureaStepwise functionalizationSuccessful synthesis of a [3-(thiourea)-propyl] silica gel adsorbent. rsc.org
Wood Cellulose Fibersε-caprolactoneSurface-initiated ring-opening polymerizationSwelling the fiber with specific solvents significantly increases graft density. nih.gov

Linker Chemistry for Advanced Molecular Assemblies (e.g., in polyamides for DNA recognition)

The precise recognition of specific DNA sequences by small molecules is a significant goal in medicinal chemistry and biotechnology. nih.gov Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic ligands designed to bind to the minor groove of double-stranded DNA with high affinity and specificity. mdpi.comnih.gov These molecules are oligomers composed of N-methylpyrrole, N-methylimidazole, and related heterocyclic units. mdpi.comnih.gov

The this compound molecule can serve as a versatile building block or linker in the synthesis of these complex polyamides. The propyl chain provides a flexible spacer and a reactive handle for conjugation. For example, after converting the terminal chloride to an amine or carboxylic acid, the pyrrole unit can be incorporated into the main chain of the polyamide using standard solid-phase peptide synthesis techniques. caltech.edu This allows for the strategic placement of a pyrrole ring within the polyamide structure to target specific DNA sequences. mdpi.com

Furthermore, the linker functionality is crucial for creating more complex molecular assemblies. The chloropropyl group can be used to attach the entire DNA-binding polyamide to other molecules, such as proteins, peptides, or fluorescent dyes. mdpi.com This strategy allows for the development of sophisticated biochemical tools, for instance, by bringing a protein to a specific location on a DNA strand in a non-covalent, sequence-specific manner. mdpi.com The synthesis often involves creating a functionalized polyamide, such as one with a terminal cysteine, which can then react with another molecule via native chemical ligation. mdpi.com The 3-carbon chain derived from this compound provides the necessary spacing and chemical reactivity to facilitate these advanced conjugation strategies.

Table 3: Components of Pyrrole-Imidazole Polyamides for DNA Recognition
ComponentFunctionExample MonomerTarget DNA Base PairReference
Pyrrole (Py)Recognition UnitN-methylpyrroleA/T mdpi.comnih.gov
Imidazole (Im)Recognition UnitN-methylimidazoleG/C mdpi.comnih.gov
Hydroxypyrrole (Hp)Recognition UnitN-methyl-3-hydroxypyrroleT/A nih.gov
γ-aminobutyric acid (γ)Hairpin Turn Unit-Links two polyamide strands mdpi.com
Linker/Functional HandleConjugation to other moleculesDerivative of this compound- mdpi.com

Iv. Mechanistic Investigations of Reactions Involving 1 3 Chloropropyl 1h Pyrrole

Elucidation of Reaction Pathways and Transition States

The principal reaction pathway for 1-(3-chloropropyl)-1H-pyrrole is an intramolecular cyclization to form a bicyclic pyrrolidinium (B1226570) salt. This transformation is a classic example of an intramolecular nucleophilic substitution, where the pyrrole (B145914) nitrogen acts as the nucleophile and the terminal carbon of the chloropropyl chain is the electrophilic center.

The reaction is believed to proceed through an SN2 (Substitution Nucleophilic Bimolecular) type mechanism. In this pathway, the nitrogen atom of the pyrrole ring directly attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a concerted step. This intramolecular nature of the reaction is favored due to the proximity of the reacting centers, a concept known as the Thorpe-Ingold effect, which effectively increases the local concentration of the nucleophile around the electrophilic site.

The transition state for this reaction is envisioned as a trigonal bipyramidal geometry at the electrophilic carbon, with the nitrogen atom and the leaving chloride ion occupying the apical positions. The pyrrole ring and the propyl chain form a constrained cyclic structure in the transition state. Computational studies on analogous intramolecular alkylations of nitrogen heterocyles have been employed to model the geometries and energies of such transition states. nih.govnih.gov These studies help in understanding the conformational requirements and the energy barriers associated with the ring-closing step.

A plausible reaction pathway is depicted below:

Conformational Alignment: The this compound molecule adopts a conformation that brings the pyrrole nitrogen in close proximity to the terminal carbon of the propyl chain.

Nucleophilic Attack: The lone pair of electrons on the pyrrole nitrogen attacks the electrophilic carbon atom.

Transition State Formation: A five-membered ring starts to form, and the C-Cl bond begins to break. The negative charge is dispersed between the incoming nucleophile (nitrogen) and the outgoing leaving group (chloride).

Product Formation: The C-N bond is fully formed, and the chloride ion is expelled, resulting in the formation of a fused bicyclic system, the 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrolium cation.

Computational models of similar intramolecular reactions, such as the aza-spiro cyclization, have been used to analyze the puckering of the forming ring in the transition state, which can influence the stereochemical outcome in substituted analogs. nih.gov

Identification and Characterization of Reaction Intermediates

In the context of the intramolecular cyclization of this compound, the primary product, the 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrolium salt, can be considered a stable intermediate if it is to be used in subsequent reactions. This bicyclic compound is a quaternary ammonium (B1175870) salt and is generally stable enough to be isolated and characterized.

Spectroscopic methods are instrumental in the identification of this intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would show characteristic shifts for the protons and carbons in the fused ring system, confirming the cyclization.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion corresponding to the cationic part of the salt, providing evidence for its formation.

In some related reactions of N-substituted pyrroles, more transient intermediates have been proposed. For example, in photoredox-catalyzed cyclizations, a radical cation intermediate of the pyrrole ring could be formed. acs.org However, for the thermal intramolecular SN2 reaction of this compound, the reaction is generally considered to be concerted, meaning there are no discrete intermediates along the reaction coordinate from reactant to product, only the transition state.

In computational studies of electrophilic additions to pyrroles, intermediates such as cation-π complexes have been identified prior to the formation of the covalent bond. pku.edu.cn While not directly applicable to the SN2 cyclization, this highlights the possibility of pre-reaction association between the reacting moieties.

Kinetic and Thermodynamic Studies of Reaction Progress

The rate of the intramolecular cyclization of this compound is influenced by several factors, including the nature of the solvent, temperature, and the presence of any catalysts.

Kinetics: The reaction is expected to follow first-order kinetics, as it is an intramolecular process. The rate law would be: Rate = k[this compound]

The rate constant, k, is dependent on the activation energy of the reaction. A higher activation energy would lead to a slower reaction rate. Factors that stabilize the transition state, such as a polar aprotic solvent that can solvate the forming chloride ion, would be expected to increase the reaction rate.

Thermodynamics: The intramolecular cyclization of this compound is generally a thermodynamically favorable process. The formation of a stable, fused bicyclic system and the release of a chloride ion contribute to a negative Gibbs free energy change (ΔG).

The enthalpy change (ΔH) for the reaction is expected to be negative (exothermic) due to the formation of a new, stable C-N bond. The entropy change (ΔS) is likely to be slightly negative due to the loss of conformational freedom upon cyclization. However, the favorable enthalpy change is expected to be the dominant factor driving the reaction forward.

The table below summarizes the expected kinetic and thermodynamic parameters for the intramolecular cyclization, based on general principles of similar reactions.

ParameterExpected Value/TrendRationale
Rate Law First-orderIntramolecular reaction.
Activation Energy (Ea) ModerateInvolves bond breaking and formation in a constrained transition state.
Enthalpy Change (ΔH) Negative (Exothermic)Formation of a stable C-N bond.
Entropy Change (ΔS) Slightly NegativeLoss of conformational freedom upon ring formation.
Gibbs Free Energy (ΔG) Negative (Spontaneous)Driven by the favorable enthalpy change.

Role of Catalysis in Transformations of this compound

While the intramolecular cyclization of this compound can proceed thermally, the reaction rate can be significantly enhanced by the use of catalysts. Different catalytic strategies can be employed, drawing from the broader field of N-alkylation and cyclization of heterocycles.

Lewis Acid Catalysis: Lewis acids can be used to activate the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the pyrrole nitrogen. A Lewis acid would coordinate to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage in the transition state.

Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., organic solvent and water), a phase-transfer catalyst can be employed to facilitate the reaction. While more common for intermolecular reactions, PTC could be beneficial if a base is used to deprotonate a less reactive pyrrole derivative, and the catalyst transports the resulting anion into the organic phase where the cyclization occurs. For this compound, which is already N-substituted, this is less relevant unless the reaction is performed under conditions where the pyrrole ring itself might be deprotonated at a carbon atom.

Transition Metal Catalysis: In related systems, transition metals like palladium have been used to catalyze the enantioselective α-allylation of pyrrole derivatives. nih.gov While not a direct cyclization of a chloropropyl chain, this demonstrates the utility of transition metal catalysis in functionalizing pyrroles. For the cyclization of this compound, a transition metal catalyst could potentially operate through an oxidative addition/reductive elimination cycle, although an SN2 pathway is more direct.

Photoredox Catalysis: Recent advances have shown that photoredox catalysis can be used to effect radical cyclizations onto pyrroles. acs.org In a hypothetical application to this compound, a photocatalyst could reduce the C-Cl bond to generate an alkyl radical, which would then undergo an intramolecular cyclization onto the pyrrole ring. This would represent a different mechanistic pathway compared to the ionic SN2 reaction.

The choice of catalyst would depend on the desired reaction conditions and the specific transformation being targeted. For the straightforward intramolecular cyclization, thermal conditions or mild Lewis acid catalysis would likely be the most direct approaches.

V. Spectroscopic and Advanced Analytical Characterization in Research of 1 3 Chloropropyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-(3-chloropropyl)-1H-pyrrole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the N-alkylation of the pyrrole (B145914) ring and the integrity of the 3-chloropropyl chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyrrole ring and the aliphatic protons of the chloropropyl side chain. The pyrrole ring protons typically appear as multiplets in the aromatic region. The protons on the propyl chain will appear as distinct multiplets in the upfield region, with their chemical shifts influenced by the adjacent nitrogen atom and the terminal chlorine atom.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrrole H-2, H-5 ~6.7 Triplet
Pyrrole H-3, H-4 ~6.1 Triplet
N-CH₂ -CH₂-CH₂-Cl ~4.1 Triplet
N-CH₂-CH₂ -CH₂-Cl ~2.3 Quintet

Note: Predicted values are based on standard chemical shift ranges for pyrrole and alkyl halide moieties. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. huji.ac.illibretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would appear as a single line. huji.ac.il The chemical shifts of the pyrrole carbons are characteristic of aromatic heterocyclic systems, while the shifts of the propyl chain carbons are indicative of an aliphatic chain substituted with nitrogen and chlorine. oregonstate.educompoundchem.com

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyrrole C-2, C-5 ~121
Pyrrole C-3, C-4 ~108
C H₂-N (C1') ~48
C H₂ (C2') ~33

| C H₂-Cl (C3') | ~42 |

Note: Predicted values are based on typical chemical shifts for N-substituted pyrroles and chlorinated alkanes. libretexts.orgoregonstate.educompoundchem.com

Reaction Monitoring: NMR spectroscopy is also an invaluable tool for monitoring the synthesis of this compound in real-time. By acquiring spectra at various time points, researchers can track the consumption of starting materials (e.g., pyrrole) and the formation of the N-substituted product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this type of analysis, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular mass. nih.gov

The molecular formula of this compound is C₇H₁₀ClN, corresponding to a molecular weight of approximately 143.61 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 143.0502 for the [M]⁺ ion), which can be used to confirm the elemental formula. nih.gov

Fragmentation Analysis: By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern is produced that serves as a "fingerprint" for the molecule, further confirming its structure. libretexts.orguni-saarland.de The fragmentation pathways for pyrrole derivatives are often influenced by the substituents on the ring. nih.gov For this compound, key fragmentation pathways would involve the chloropropyl side chain.

Predicted ESI-MS Fragmentation

m/z Value Proposed Fragment Description
144.0580 [C₇H₁₁ClN]⁺ Protonated molecular ion [M+H]⁺
108.0651 [C₇H₈N]⁺ Loss of HCl from the side chain
80.0500 [C₅H₆N]⁺ Alpha-cleavage, loss of chloropropyl radical

Note: The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of molecular bonds. The IR spectrum of this compound would display characteristic absorption bands for the pyrrole ring and the alkyl chloride moiety. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ confirms the substitution at the nitrogen atom of the pyrrole ring. researchgate.net

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100 C-H stretch Pyrrole Ring
~2950, ~2870 C-H stretch CH₂ (Aliphatic)
~1550, ~1470 C=C stretch Pyrrole Ring
~1300 C-N stretch Pyrrole Ring
~1050 =C-H in-plane deformation Pyrrole Ring

Note: These values are typical ranges and can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show absorption bands characteristic of the π → π* transitions within the aromatic pyrrole ring. researchgate.netnist.gov The position and intensity of these bands can be sensitive to the solvent used for the analysis.

Expected UV-Vis Absorption

Wavelength (λmax) Electronic Transition Chromophore
~210-240 nm π → π* Pyrrole Ring

Chromatographic Techniques for Separation and Purity Assessment (e.g., column chromatography, HPLC)

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Column Chromatography: This is a standard preparative technique used to separate the desired product from unreacted starting materials, byproducts, and other impurities. Given the moderate polarity of this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is usually a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a sample with high resolution and sensitivity. researchgate.net For this compound, a reversed-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Microscopic Techniques for Morphological Studies (e.g., AFM, SEM for polymer structures)

When this compound is used as a monomer to synthesize polymers, such as functionalized polypyrroles, microscopic techniques become vital for characterizing the morphology of the resulting materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. azom.com For polymers derived from this compound, SEM can reveal details about the polymer's structure, such as whether it forms a smooth film, a porous network, or distinct nanostructures like spheres, wires, or tubes. researchgate.netdtu.dk This morphological information is often directly related to the polymer's physical and chemical properties, such as its conductivity or sensor response.

Atomic Force Microscopy (AFM): AFM is another high-resolution imaging technique that can provide three-dimensional surface profiles. researchgate.net It can be used to analyze the surface roughness and texture of polymer films. In addition to topographical imaging, AFM can operate in different modes to probe mechanical properties like elasticity and adhesion at the nanoscale, which are critical for applications in coatings, composites, and biomedical devices.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C₇H₁₀ClN. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of C₇H₁₀ClN

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 7 84.077 58.55
Hydrogen H 1.008 10 10.080 7.02
Chlorine Cl 35.453 1 35.453 24.69
Nitrogen N 14.007 1 14.007 9.75

| Total | | | | 143.617 | 100.00 |

Vi. Computational Chemistry and Theoretical Studies of 1 3 Chloropropyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemistry for predicting molecular properties. scienceopen.comrsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity. researchgate.net For a molecule like 1-(3-chloropropyl)-1H-pyrrole, DFT calculations can elucidate key aspects of its chemical nature.

Key Predicted Parameters:

Molecular Geometry: DFT methods can optimize the three-dimensional structure of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data. mdpi.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. For this compound, the nitrogen atom and pyrrole (B145914) ring are expected to be electron-rich, while the region around the chlorine atom is electrophilic.

Charge Distribution: Methods like Mulliken or Natural Bond Orbital (NBO) analysis quantify the partial atomic charges, offering insights into the polarity of bonds and the distribution of electrons across the molecule.

While specific DFT studies on this compound are not extensively documented in the literature, the principles are well-established. For instance, studies on other substituted pyrroles and chlorinated hydrocarbons demonstrate the utility of these calculations. mdpi.comibm.com A theoretical study of this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate the electronic properties. nih.govbohrium.com

Table 1: Illustrative Electronic Properties Calculable via DFT for Pyrrole Derivatives.
Calculated PropertySignificancePredicted Location/Trend for this compound
HOMO EnergyElectron-donating abilityLocalized primarily on the π-system of the pyrrole ring
LUMO EnergyElectron-accepting abilityDistributed across the pyrrole ring and the chloropropyl side chain
HOMO-LUMO Gap (ΔE)Chemical reactivity and stabilityInfluenced by the electron-withdrawing nature of the chloropropyl group
Dipole MomentOverall molecular polarityNon-zero value due to the electronegative N and Cl atoms
MEP Negative RegionsNucleophilic sitesAround the nitrogen atom and the π-cloud of the pyrrole ring
MEP Positive RegionsElectrophilic sitesAround the hydrogen atoms and the terminal chlorine atom

Molecular Dynamics Simulations (if applicable to material interactions or polymerization)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the behavior of larger systems, such as polymers or molecules interacting with surfaces and solvents. schrodinger.com Given that this compound can act as a monomer, MD simulations are highly applicable for studying its polymerization process and the properties of the resulting polymer, poly(this compound).

Applications in Polymer Science:

Polymerization Simulation: MD can model the process of polymerization, providing insights into chain growth, termination, and the resulting polymer structure. mdpi.com

Material Properties: For a polymer derived from this compound, MD simulations could predict macroscopic properties like the glass transition temperature, density, and mechanical strength by simulating the interactions between polymer chains. rsc.orgethz.ch

Interactions with Surfaces and Solvents: MD is used to simulate how polymer films form from a solution during solvent evaporation and how polymer chains adsorb onto or interact with different surfaces. schrodinger.comchemrxiv.org This would be relevant for applications in coatings or composite materials.

A typical MD simulation involves defining a force field (a set of parameters describing the potential energy of the atoms), placing the molecules in a simulation box, and solving Newton's equations of motion iteratively to track the trajectory of each atom. mdpi.com Studies on similar systems, such as diketopyrrolopyrrole (DPP)-based oligomers, have used MD simulations to understand how molecular structure influences aggregation and local ordering, which are critical for material performance. rsc.org Similar simulations for poly(this compound) could reveal how the chloropropyl side chain affects chain packing and intermolecular interactions.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound and its Polymer.
Simulation FocusObjectiveKey Parameters to Analyze
Bulk Amorphous PolymerPredict material propertiesRadius of Gyration, Density, Radial Distribution Functions, Glass Transition Temperature
Polymer-Solvent MixtureSimulate film formation or solubilitySolvent Evaporation Rate, Polymer Chain Conformation, Diffusion Coefficients
Polymer at an InterfaceStudy adhesion and surface interactionsAdsorption Energy, Orientation of Side Chains, Interfacial Density Profile
Oligomer AggregationUnderstand early stages of material formationCluster Size Distribution, Driving Forces for Aggregation (e.g., π-π stacking)

Structure-Reactivity Relationship (SAR) Modeling for Pyrrole Derivatives

Structure-Activity Relationship (SAR) and its quantitative counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that correlate the chemical structure of compounds with their physical, chemical, or biological activity. creative-biolabs.com These models are essential in fields like drug discovery and materials science for predicting the properties of new compounds and guiding rational design. nih.gov

For pyrrole derivatives, SAR and QSAR studies have been successfully applied to understand how different substituents on the pyrrole ring influence a specific activity, such as inhibitory potential against a biological target. nih.govacs.org A typical QSAR study involves:

Data Set Collection: Assembling a series of related compounds (e.g., various N-substituted pyrroles) with experimentally measured activity data.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that represent its constitutional, topological, electronic, or steric properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Model Validation: Rigorously testing the model's statistical significance and predictive power.

While no specific SAR models for this compound were identified, studies on other series of pyrrole derivatives provide a clear framework. For example, a QSAR study on oxadiazole-ligated pyrrole derivatives as anti-tubercular agents identified key descriptors like chiV3Cluster (a topological index) and SdsCHE-index (an electrotopological state index) that were crucial for activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to create 3D models that show where steric bulk or electrostatic charge is favored or disfavored for enhancing the activity of pyrrole-based inhibitors. researchgate.netrsc.org

The presence of the 3-chloropropyl group on the pyrrole nitrogen in this compound would significantly influence its descriptors related to size, shape, and electronic properties, thereby affecting its reactivity and potential biological activity within the context of a relevant SAR/QSAR model.

Table 3: Examples of Descriptors Used in QSAR Models for Pyrrole Derivatives and Their Relevance.
Descriptor TypeExample DescriptorInformation EncodedPotential Influence of the 3-Chloropropyl Group
TopologicalConnectivity Indices (e.g., Chi indices)Molecular branching and sizeIncreases values related to atom count and chain length
ElectronicPartial Atomic ChargesCharge distribution and polarityIntroduces an electronegative chlorine atom, affecting charge distribution
Steric/GeometricalMolecular VolumeOverall size and shape of the moleculeAdds significant bulk compared to a simple N-methyl or N-H pyrrole
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Hydrophobicity/LipophilicityIncreases lipophilicity due to the alkyl chloride chain

Vii. Polymerization Studies of 1 3 Chloropropyl 1h Pyrrole and Its Derivatives

Oxidative Polymerization Protocols (e.g., using FeCl3 as an oxidant)

Chemical oxidative polymerization is a widely used and straightforward method for synthesizing polypyrrole and its derivatives. scirp.orgjosa.ro This process involves the use of a chemical oxidant, with ferric chloride (FeCl3) being one of the most common and effective choices. researchgate.netsemanticscholar.org The polymerization is typically carried out by mixing a solution of the monomer, 1-(3-chloropropyl)-1H-pyrrole, with a solution of the oxidant. josa.ro

The reaction mechanism proceeds via the oxidation of the pyrrole (B145914) monomer to form a radical cation. These radical cations then couple, and subsequent deprotonation and re-aromatization steps lead to the formation of the polymer chain. josa.ro The molar ratio of the oxidant to the monomer is a critical parameter that influences the polymerization rate and the properties of the final polymer. For pyrrole polymerization, a monomer-to-oxidant ratio of 1:2.4 is often employed. scirp.orgsemanticscholar.org The reaction is exothermic and is typically conducted at low temperatures (around 5°C) to control the reaction rate and obtain a more uniform polymer structure. semanticscholar.org The resulting poly[this compound] precipitates as a powder, which is then collected by filtration, washed to remove impurities and residual oxidant, and dried. scirp.orgsemanticscholar.org

ParameterTypical ConditionRationale/Effect
Oxidant Ferric Chloride (FeCl3)Effective in initiating the radical cation mechanism for polymerization. researchgate.net
Monomer:Oxidant Ratio 1:2.4Controls the stoichiometry of the redox reaction, affecting yield and polymer properties. semanticscholar.org
Solvent Aqueous or OrganicThe choice of solvent can influence polymer solubility and morphology.
Temperature ~5°CLower temperatures help control the exothermic reaction, leading to more ordered polymer chains. semanticscholar.org

Electrochemical Polymerization Techniques

Electrochemical polymerization, or electropolymerization, is another powerful technique for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com This method offers excellent control over the film's thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current density, and the composition of the electrolyte solution. nih.gov

In this process, a working electrode is immersed in a solution containing the this compound monomer and a supporting electrolyte. When an anodic potential is applied, the monomer is oxidized at the electrode surface, initiating polymerization. researchgate.net The polymer film grows on the electrode, incorporating anions from the electrolyte to balance the positive charge on the oxidized polymer backbone, a process known as doping. The polymerization can be carried out under potentiodynamic (cyclic potential sweeps) or galvanostatic (constant current) conditions. rsc.orgresearchgate.net The presence of the N-substituted chloropropyl group can cause steric hindrance, potentially requiring a higher oxidation potential for polymerization compared to unsubstituted pyrrole. researchgate.net

Characterization of Poly[this compound]

The characterization of poly[this compound] is essential to understand its structure-property relationships. This involves analyzing its surface morphology, electrical conductivity, and thermal stability.

The morphology of the synthesized polymer is highly dependent on the polymerization method and conditions. Scanning Electron Microscopy (SEM) is commonly used to investigate the surface structure of the polymer. researchgate.netscirp.org

Chemically synthesized polymers often exhibit a globular or granular morphology, where small spherical particles agglomerate to form a continuous structure. semanticscholar.orgsci-hub.se The size of these globules can be influenced by factors such as oxidant concentration and reaction temperature. semanticscholar.org

Electrochemically synthesized films can present varied morphologies, from relatively smooth surfaces to rougher, nodular structures, depending on the deposition parameters. researchgate.net For N-substituted pyrrole copolymers, a higher ratio of unsubstituted pyrrole tends to result in a rougher, more globular morphology. researchgate.net

Nanostructures , such as nanowires and nanotubes, can be fabricated using template-based methods or specific reaction conditions. mdpi.comrsc.org The synthesis of polypyrrole nanowires has been achieved through both chemical and electrochemical routes, offering high surface areas and potentially enhanced properties for applications in sensors and electronics. mdpi.comrsc.org

Polypyrrole is an intrinsically conducting polymer, and its conductivity is a key characteristic. mdpi.com The electrical conductivity of poly[this compound] is influenced by the degree of doping, the polymer's structure, and its morphology. mdpi.comaidic.it

Undoped polypyrrole is an insulator, but its conductivity can be increased by several orders of magnitude through doping (oxidation). mdpi.com The conductivity of chemically synthesized polypyrrole powders typically falls in the semiconductor range, often between 10⁻³ to 10⁻² S/cm. semanticscholar.org For composite films, conductivity can reach up to 1 S/cm or higher, depending on the concentration of the conductive polymer. sci-hub.seresearchgate.net The presence of the N-alkyl substituent in this compound can affect the planarity of the polymer backbone, which may lead to a lower conductivity compared to unsubstituted polypyrrole. However, the chloropropyl group offers a site for further functionalization, which can be used to tune the electronic properties. The conductivity is also temperature-dependent, and studies often analyze this relationship to understand the charge transport mechanism, such as variable range hopping. sci-hub.seresearchgate.net

Polymer TypeReported Conductivity RangeReference
PPy Powder (FeCl3 oxidant)10⁻³ to 10⁻² S/cm semanticscholar.org
PPy Composite Films10⁻² to 1 S/cm sci-hub.se
N-methylpyrrole~10⁻³ S/cm mdpi.com

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability of poly[this compound]. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. Polypyrrole generally exhibits good thermal stability. researchgate.net Composite materials incorporating polypyrrole into a matrix like polyethylene (B3416737) have shown high thermochemical stability, with degradation of the polypyrrole component occurring at temperatures above 300°C. researchgate.netresearchgate.net The thermal properties of copolymers are influenced by the comonomer content; for instance, incorporating pyrrole-functionalized units into polypropylene (B1209903) can alter the melting temperature and crystallinity of the resulting material. csic.es Spiro polycycloacetals have demonstrated high thermal stabilities with degradation temperatures in the range of 343–370 °C. rsc.org

Templated Polymerization Approaches (e.g., DNA-templated methods)

To achieve greater control over the polymer's structure at the nanoscale, template-assisted polymerization methods are employed. nih.gov This approach uses pre-defined structures (templates) to direct the growth of the polymer, allowing for the synthesis of well-defined nanostructures like nanotubes and nanowires. mdpi.comnih.gov

Templates can be categorized as "hard" or "soft."

Hard templates involve using rigid, porous materials like anodic aluminum oxide (AAO) or polycarbonate membranes. nih.govdtic.mil The monomer is polymerized within the pores of the template, and subsequent removal of the template yields polymer nanostructures that replicate the template's architecture. dtic.mil

Soft templates utilize self-assembling structures like surfactant micelles or liquid crystals to guide the polymerization. mdpi.commdpi.com

A particularly advanced templated approach involves the use of biomolecules, such as DNA. nih.govdntb.gov.ua DNA-templated synthesis (DTS) leverages the specific base-pairing of DNA to arrange monomer-oligonucleotide conjugates along a DNA strand. bohrium.com This allows for the precise, sequence-controlled synthesis of oligomers. The reactive chloropropyl group on this compound could potentially be functionalized to attach to a DNA strand, making it a candidate for creating sequence-defined, functional oligopyrroles through DTS. bohrium.com

Viii. Applications of 1 3 Chloropropyl 1h Pyrrole in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Scaffold Construction

The structure of 1-(3-chloropropyl)-1H-pyrrole, possessing both an aromatic heterocyclic core and a reactive alkyl halide chain, makes it a prime candidate for constructing larger, more complex heterocyclic systems. The pyrrole (B145914) nitrogen can engage in reactions, while the terminal chloride on the propyl chain serves as an excellent electrophilic site for nucleophilic substitution, facilitating cyclization and linkage to other molecular fragments.

The synthesis of macrocycles and supramolecular structures often relies on the use of bifunctional linker molecules that can be strategically connected to form large ring systems or complex assemblies. While direct examples employing this compound are not extensively documented in dedicated studies, its structural motifs are analogous to precursors used in the synthesis of well-known pyrrole-containing macrocycles.

For instance, the construction of calix[n]pyrroles , a class of macrocycles known for their anion-binding capabilities, involves the condensation of pyrrole with ketones. nih.govrsc.org The functionalization of these macrocycles, including the introduction of alkyl chains on the nitrogen atoms to enhance solubility or create additional binding sites, is a common strategy. scispace.com The 3-chloropropyl group of this compound offers a reactive handle to either pre-functionalize a pyrrole monomer before macrocyclization or to modify a pre-formed macrocyclic core.

Similarly, in the realm of pyrrole-based cryptands and metallo-macrocycles , the synthesis involves linking multiple pyrrole units through spacer groups. rsc.orgrsc.orgresearchgate.net The 3-chloropropyl chain is an ideal spacer that can react with nucleophiles, such as amines or thiols on another pyrrole-containing molecule, to forge the covalent bonds necessary for macrocycle formation. This approach allows for the modular construction of complex, three-dimensional host molecules designed for specific guest recognition. The table below illustrates potential synthetic strategies where this compound could serve as a key building block.

Macrocycle/Assembly TypePotential Role of this compoundSynthetic Strategy Analogy
Functionalized Calix[n]pyrroles Source of N-alkylated pyrrole units for improved solubility and secondary binding sites.Esterification of carboxylic acid-substituted calix capes.gov.brpyrroles to attach long alkyl chains. scispace.com
Pyrrole-based Cryptands Bifunctional linker to connect different pyrrole-containing arms of the cryptand structure.Metal-directed self-assembly of bis- and tris-pyrrole compounds. rsc.org
Peptide-Pyrrole Macrocycles Covalent linker to cyclize a peptide chain by reacting with a nucleophilic amino acid side chain.Furan (B31954) oxidation followed by reaction with a lysine (B10760008) residue to form a pyrrole-containing cyclic peptide. mdpi.com

A significant application of this compound is its use as a scaffold to synthesize more complex molecules incorporating other nitrogen-containing heterocycles. The chloropropyl group acts as an electrophilic tether, allowing the pyrrole moiety to be appended to various heterocyclic precursors through N-alkylation reactions. This strategy is a powerful tool for creating hybrid molecules that may exhibit unique chemical and biological properties derived from the combination of different heterocyclic rings.

Pyrazoles: The synthesis of N-substituted pyrazoles can be readily achieved by reacting a pyrazole (B372694) salt with an alkyl halide. This compound can serve as the alkylating agent, leading to the formation of N-(3-(1H-pyrrol-1-yl)propyl)pyrazoles. These hybrid structures are of interest in medicinal chemistry due to the wide range of biological activities associated with the pyrazole nucleus.

Imidazoles: Similar to pyrazoles, the nitrogen atom of the imidazole (B134444) ring can be alkylated with this compound. This reaction provides a straightforward route to pyrrole-imidazole conjugates. Such compounds have applications in materials science and as ligands in coordination chemistry.

Indazoles: The indazole scaffold is a prominent feature in many pharmacologically active compounds. nih.gov The N-alkylation of indazole with this compound yields pyrrole-functionalized indazoles, creating novel molecular frameworks for drug discovery programs.

Benzimidazoles: Benzimidazoles are another class of heterocycles with significant biological importance, found in anthelmintic and antifungal drugs. researchgate.netrsc.org The reaction between a benzimidazole (B57391) precursor and this compound allows for the synthesis of new benzimidazole derivatives bearing a pyrrole substituent, potentially leading to compounds with enhanced or novel therapeutic activities.

The following table summarizes the general reaction scheme for the synthesis of these diverse nitrogen heterocycles using this compound.

Target HeterocycleGeneral ReactionProduct Class
Pyrazole Pyrazole + Base + this compound1-(3-(1H-Pyrrol-1-yl)propyl)-1H-pyrazole
Imidazole Imidazole + Base + this compound1-(3-(1H-Pyrrol-1-yl)propyl)-1H-imidazole
Indazole Indazole + Base + this compound1-(3-(1H-Pyrrol-1-yl)propyl)-1H-indazole
Benzimidazole Benzimidazole + Base + this compound1-(3-(1H-Pyrrol-1-yl)propyl)-1H-benzimidazole

Role in the Synthesis of Functional Materials Precursors (e.g., conductive polymers, surface modification agents, organosilanes)

The chemical properties of this compound make it a valuable precursor for the synthesis of functional materials. The pyrrole ring is the fundamental unit of polypyrrole, a well-known conductive polymer, while the chloropropyl chain provides a reactive site for anchoring the molecule to surfaces or incorporating it into other material frameworks like organosilanes.

Conductive Polymers: Polypyrrole (PPy) is an intrinsically conducting polymer synthesized by the oxidative polymerization of pyrrole monomers. rsc.org While typically synthesized from unsubstituted pyrrole, the use of N-substituted pyrroles can modify the properties of the resulting polymer, such as solubility, processability, and mechanical characteristics. mdpi.com this compound can be used as a comonomer in the polymerization process. The chloropropyl group can then serve as a site for post-polymerization modification, allowing for the grafting of other molecules onto the conductive polymer backbone, thereby creating functional materials for sensors, biomedical devices, or energy storage applications. nih.govresearchgate.net

Surface Modification Agents: The reactive chloride of this compound allows it to be covalently attached to surfaces containing nucleophilic groups (e.g., hydroxyl or amine groups). This surface modification can alter the properties of the material, for example, by changing its hydrophobicity, biocompatibility, or adhesion characteristics. This is particularly relevant in the development of materials for biomedical implants or specialized coatings.

Organosilanes: Organosilanes are hybrid organic-inorganic compounds widely used as coupling agents, adhesion promoters, and for surface modification. The synthesis of pyrrole-functionalized organosilanes can be achieved through the reaction of this compound with an appropriate silicon-containing nucleophile or, more commonly, by reacting a silylating agent that also contains a nucleophilic group with the chloropropyl chain. A highly analogous reaction is the synthesis of various organoalkoxysilanes from (3-chloropropyl)triethoxysilane (B1211364) via nucleophilic substitution of the chloride. rsc.org A pyrrole-functionalized silane (B1218182), for instance, N-(3-(triethoxysilyl)propyl)-1H-pyrrole, could be synthesized and then used to modify silica-based surfaces, imparting the electronic and chemical properties of the pyrrole ring to the inorganic substrate.

Intermediate in the Synthesis of Advanced Molecular Architectures Relevant to Chemical Biology

The pyrrole ring is a fundamental structural motif in a vast number of biologically active natural products and synthetic drugs. scispace.comrsc.orgreading.ac.uk Its presence is crucial in molecules like heme, chlorophyll, and vitamin B12. Synthetic pyrrole derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. capes.gov.brorganic-chemistry.org

This compound serves as a key intermediate for building more complex molecules that are probes or potential therapeutics in chemical biology. By using the synthetic strategies outlined in section 8.1.2, the pyrrole moiety can be linked to other pharmacologically important heterocycles like pyrazole, indazole, or benzimidazole. This molecular hybridization is a powerful strategy in drug discovery, aiming to combine the therapeutic benefits of different scaffolds into a single molecule.

For example, studies have shown that hybrid molecules containing both pyrrole and pyrazole rings can exhibit significant antiproliferative activity against cancer cell lines. semanticscholar.org The synthesis of such compounds often involves linking the two heterocyclic components. The 3-carbon chain provided by this compound acts as a flexible linker, connecting the two pharmacophores. The nature and length of this linker can be critical for the molecule's ability to interact with its biological target. Patents have been filed for diaryl-1,2,4-triazole compounds intended for pharmaceutical use, which list this compound as a reactant, highlighting its direct relevance in the synthesis of new drug candidates.

The versatility of this compound allows synthetic chemists to construct libraries of novel pyrrole-containing compounds. These libraries can then be screened for biological activity, accelerating the discovery of new lead compounds for the development of drugs and chemical tools to study biological processes.

Q & A

Q. NMR Spectroscopy :

  • 1H^1H NMR: Identify pyrrole ring protons (δ 6.5–6.7 ppm) and chloropropyl chain signals (δ 1.8–2.2 ppm for -CH2_2-CH2_2-CH2_2-Cl) .
  • 13C^{13}C NMR: Confirm the chloropropyl chain (δ 40–45 ppm for C-Cl) .

FT-IR : Look for C-Cl stretching at 550–650 cm1^{-1} and pyrrole ring vibrations at 1500–1600 cm1^{-1} .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when scaling up this compound synthesis?

  • Case Study : A 47% yield discrepancy was observed in a scaled-up synthesis of a related chlorophenyl-pyrrolidinone due to inefficient mixing and localized overheating .
  • Resolution Strategy :
  • Use flow chemistry to maintain consistent temperature and mixing .
  • Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., molar ratio of pyrrole to 3-chloropropyl halide) .
    • Validation : Compare small-batch vs. scaled-up yields using ANOVA (p < 0.05 threshold for significance) .

Q. What role does solvent polarity play in the nucleophilic substitution of pyrrole with 3-chloropropyl halides?

  • Mechanistic Insight : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrole’s nitrogen but may promote side reactions like alkylation at carbon positions .
  • Experimental Design :
  • Test solvents with varying dielectric constants (ε):
  • Low ε (hexane, ε = 1.9): Poor solubility, slow reaction.
  • Moderate ε (THF, ε = 7.5): Balanced reactivity and selectivity.
  • High ε (DMF, ε = 37): Faster reaction but lower regioselectivity .
    • Outcome : THF typically achieves >70% regioselectivity for N-alkylation .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

  • Method : Use DFT calculations (B3LYP/6-31G*) to map electron density:
  • The chloropropyl group’s electron-withdrawing effect reduces pyrrole’s aromaticity, increasing susceptibility to electrophilic attack at the α-position .
    • Application : Predict sites for Suzuki coupling or halogenation by analyzing Fukui indices .
    • Validation : Cross-check with experimental results (e.g., regioselectivity in bromination reactions) .

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